1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone
Overview
Description
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone is an organic compound with a complex structure that includes a fluorobenzyloxy group, a hydroxyphenyl group, and a phenylethanone moiety
Preparation Methods
The synthesis of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzyl alcohol with 2-hydroxyacetophenone under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorobenzyloxy group can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone can be compared with similar compounds such as:
4-(4-Fluorobenzyloxy)phenylboronic acid: This compound shares the fluorobenzyloxy group but has different reactivity and applications.
4-Fluorobenzylamine:
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3/c22-17-8-6-16(7-9-17)14-25-18-10-11-19(21(24)13-18)20(23)12-15-4-2-1-3-5-15/h1-11,13,24H,12,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDNHWLGVZMZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171869 | |
Record name | 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-07-4 | |
Record name | 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925007-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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